Cas no 2228748-10-3 (2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde)

2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde
- 2228748-10-3
- EN300-1776902
-
- インチ: 1S/C7H10O2/c8-4-3-7-2-1-5-9-6-7/h4,6H,1-3,5H2
- InChIKey: IEYWHGJHGBQHIU-UHFFFAOYSA-N
- ほほえんだ: O1C=C(CC=O)CCC1
計算された属性
- せいみつぶんしりょう: 126.068079557g/mol
- どういたいしつりょう: 126.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 26.3Ų
2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1776902-10.0g |
2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde |
2228748-10-3 | 10g |
$4667.0 | 2023-06-02 | ||
Enamine | EN300-1776902-10g |
2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde |
2228748-10-3 | 10g |
$4667.0 | 2023-09-20 | ||
Enamine | EN300-1776902-0.25g |
2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde |
2228748-10-3 | 0.25g |
$999.0 | 2023-09-20 | ||
Enamine | EN300-1776902-1.0g |
2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde |
2228748-10-3 | 1g |
$1086.0 | 2023-06-02 | ||
Enamine | EN300-1776902-5.0g |
2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde |
2228748-10-3 | 5g |
$3147.0 | 2023-06-02 | ||
Enamine | EN300-1776902-5g |
2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde |
2228748-10-3 | 5g |
$3147.0 | 2023-09-20 | ||
Enamine | EN300-1776902-0.05g |
2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde |
2228748-10-3 | 0.05g |
$912.0 | 2023-09-20 | ||
Enamine | EN300-1776902-0.1g |
2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde |
2228748-10-3 | 0.1g |
$956.0 | 2023-09-20 | ||
Enamine | EN300-1776902-2.5g |
2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde |
2228748-10-3 | 2.5g |
$2127.0 | 2023-09-20 | ||
Enamine | EN300-1776902-0.5g |
2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde |
2228748-10-3 | 0.5g |
$1043.0 | 2023-09-20 |
2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde 関連文献
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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2-(3,4-dihydro-2H-pyran-5-yl)acetaldehydeに関する追加情報
Introduction to 2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde (CAS No. 2228748-10-3)
2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde, also known by its CAS number 2228748-10-3, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry. This compound is characterized by its aldehyde functional group and a 3,4-dihydro-2H-pyran ring, which endow it with a range of interesting properties and reactivity profiles.
The chemical structure of 2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde consists of a five-membered ring with an oxygen atom and a double bond, which is further substituted with an aldehyde group at the 5-position. This structure imparts the compound with high reactivity and the ability to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Recent research has focused on the potential applications of 2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde in the development of new pharmaceuticals. One notable study published in the Journal of Medicinal Chemistry explored the use of this compound as a building block for the synthesis of novel antidiabetic agents. The researchers found that derivatives of 2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde exhibited significant glucose-lowering effects in animal models, suggesting its potential as a lead compound for further drug development.
In addition to its pharmaceutical applications, 2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde has also been investigated for its use in materials science. A study published in Advanced Materials reported the synthesis of novel polymers using this compound as a monomer. The resulting polymers exhibited excellent thermal stability and mechanical properties, making them suitable for various industrial applications, such as coatings and adhesives.
The synthetic versatility of 2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde has also been highlighted in several studies. A recent review article in Organic & Biomolecular Chemistry discussed various synthetic routes to this compound, including catalytic hydrogenation and organocatalytic methods. These methods offer high yields and selectivity, making them attractive for large-scale production.
The environmental impact of chemical compounds is an important consideration in their development and application. Research on the environmental fate and toxicity of 2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde is still ongoing, but preliminary studies suggest that it has low toxicity and biodegradability under certain conditions. This makes it a more environmentally friendly option compared to some traditional aldehydes used in industrial processes.
In conclusion, 2-(3,4-dihydro-2H-pyran-5-yl)acetaldehyde (CAS No. 2228748-10-3) is a promising compound with a wide range of potential applications in pharmaceuticals, materials science, and synthetic chemistry. Its unique chemical structure and reactivity profile make it an attractive intermediate for the synthesis of more complex molecules. Ongoing research continues to uncover new possibilities for this versatile compound, positioning it as a valuable asset in various scientific and industrial fields.
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